6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
CAS No.: 2640889-69-4
Cat. No.: VC11857070
Molecular Formula: C21H25N7O2S
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640889-69-4 |
|---|---|
| Molecular Formula | C21H25N7O2S |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 4-methoxy-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-7-methyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C21H25N7O2S/c1-14-4-5-15(30-3)16-18(14)31-21(25-16)27-8-6-26(7-9-27)19-17-20(23-12-22-19)28(13-24-17)10-11-29-2/h4-5,12-13H,6-11H2,1-3H3 |
| Standard InChI Key | IZCQFJYFSULSNK-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC |
| Canonical SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC |
Introduction
Molecular Formula and Weight
-
Molecular Formula: C20H24N6O2S
-
Molecular Weight: Approximately 428.51 g/mol
Structural Features
-
The molecule contains:
-
A purine base functionalized at position 9 with a 2-methoxyethyl group.
-
A piperazine ring substituted with a benzothiazole derivative at one nitrogen atom.
-
Methoxy and methyl substituents on the benzothiazole ring.
-
Chemical Characteristics
-
Hydrophilicity/Hydrophobicity: The presence of methoxy groups contributes to moderate hydrophilicity, while the aromatic systems add lipophilicity.
-
Potential Functional Groups: The purine core provides sites for hydrogen bonding, while the benzothiazole moiety may interact with biological targets through π-stacking or hydrophobic interactions.
Synthesis
The synthesis of 6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multi-step organic reactions:
General Synthetic Pathway
-
Purine Derivative Preparation:
-
Functionalization of the purine nucleus at position 9 with a 2-methoxyethyl group using alkylation methods.
-
-
Benzothiazole Derivative Synthesis:
-
Synthesis of the benzothiazole moiety via cyclization reactions involving o-amino thiophenols and aldehydes or ketones.
-
-
Coupling with Piperazine:
-
Introduction of the piperazine linker by nucleophilic substitution or amidation reactions.
-
-
Final Coupling:
-
Attachment of the benzothiazole-piperazine intermediate to the purine derivative through appropriate coupling agents.
-
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery due to:
-
Purine Core: Known for biological activity in enzyme inhibition (e.g., kinase inhibitors).
-
Benzothiazole Moiety: Frequently associated with antimicrobial, anticancer, and anti-inflammatory activities.
Spectroscopic Analysis
Standard characterization techniques include:
-
NMR Spectroscopy: Proton (H) and Carbon (C) NMR to confirm structural integrity.
-
Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
Crystallography
Single-crystal X-ray diffraction may be used to determine the three-dimensional arrangement of atoms, particularly for understanding binding interactions.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H24N6O2S |
| Molecular Weight | ~428.51 g/mol |
| Key Functional Groups | Purine, Benzothiazole, Piperazine |
| Solubility | Likely soluble in polar organic solvents |
| Potential Applications | Antitumor, Antimicrobial, Kinase Inhibition |
Research Findings and Future Directions
While no specific studies on this compound were found in the provided sources, related compounds combining purine and benzothiazole frameworks have shown promise in pharmacological research. Further investigation into this compound's biological activity, toxicity profile, and pharmacokinetics is recommended to assess its potential as a lead molecule in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume